
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of a chloro group and a piperidinoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride typically involves the condensation of 4-chlorobenzoyl chloride with alpha-(1-methyl-1-piperidinoethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzamide
- N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
Uniqueness
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
16297-41-9 |
|---|---|
Fórmula molecular |
C22H26Cl2N2O |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)benzamide;chloride |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-9-5-3-6-10-17)24-21(26)18-11-13-19(23)14-12-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H |
Clave InChI |
YSELBCYYMSDAMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


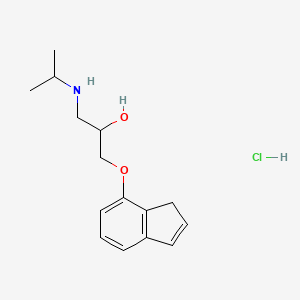
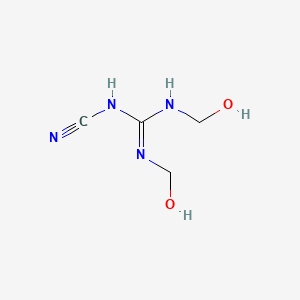
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

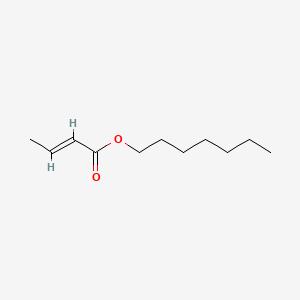
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)

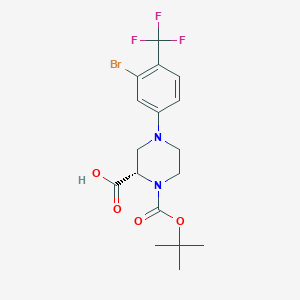


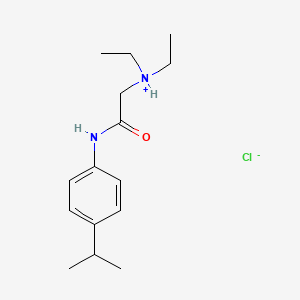

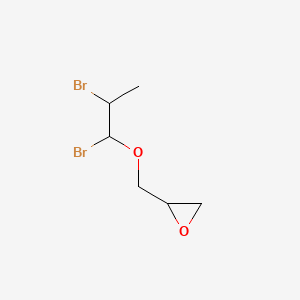
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
